molecular formula C20H22O9 B12454358 Quzhaqigan

Quzhaqigan

Cat. No.: B12454358
M. Wt: 406.4 g/mol
InChI Key: UMGCIIXWEFTPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quzhaqigan can be synthesized through the glycosylation of piceatannol. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as Rhubarb. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Quzhaqigan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Quzhaqigan has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular health due to its ability to activate nitric oxide synthase.

    Industry: Utilized in the development of health supplements and pharmaceuticals

Mechanism of Action

Quzhaqigan exerts its effects primarily through the inhibition of arginase activity, which leads to the activation of endothelial nitric oxide synthase. This results in increased production of nitric oxide, a molecule that plays a crucial role in vascular function and health. The molecular targets include arginase I and II, with IC50 values of 11.22 μM and 11.06 μM, respectively .

Comparison with Similar Compounds

Similar Compounds

    Piceatannol: A related stilbene compound with similar biological activities.

    Resveratrol: Another stilbene known for its antioxidant properties.

    Trans-Resveratrol: A geometric isomer of resveratrol with similar effects.

Uniqueness

Quzhaqigan is unique due to its glycosylated structure, which enhances its solubility and stability compared to its aglycone counterparts like piceatannol and resveratrol. This structural difference also contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[5-[2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCIIXWEFTPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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